5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile consists of a pyrazole ring attached to a fluoropyridine ring via a nitrogen atom. The pyrazole ring also has an amino group and a carbonitrile group attached to it.Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
Several studies have focused on the synthesis of novel compounds using derivatives of "5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile." For instance, researchers have developed methods for the synthesis of Schiff bases and pyrazolopyridines, employing multi-component reactions (MCRs) that enhance the efficiency of chemical syntheses. These methodologies facilitate the creation of compounds with potential antimicrobial and antitumor activities (Puthran et al., 2019; El-Borai et al., 2012). Additionally, the reactivity of certain derivatives towards other chemical reagents has been explored, yielding a variety of pyrazole-based compounds with different functional groups (Ali et al., 2016).
Antimicrobial Activity
The antimicrobial properties of "5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile" derivatives have been a significant area of research. These compounds have been tested against a range of bacterial and fungal species, showing excellent to moderate activity. This suggests their potential utility in developing new antimicrobial agents (Puthran et al., 2019; Rashad et al., 2009).
Antitumor Activity
The antitumor potential of derivatives has also been explored, with some compounds showing significant activity against liver cell lines. This research opens avenues for the development of novel anticancer drugs, highlighting the importance of these compounds in medicinal chemistry (El-Borai et al., 2012; El-Hashash et al., 2019).
Green Chemistry and Environmental Considerations
Furthermore, the use of green chemistry principles in synthesizing "5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile" derivatives has been emphasized, with studies employing safer catalysts and solvents to minimize environmental impact. This approach not only aligns with sustainable practices but also enhances the applicability of these compounds in various scientific fields (Kiyani & Bamdad, 2018).
properties
IUPAC Name |
5-amino-1-(6-fluoropyridin-3-yl)pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN5/c10-8-2-1-7(5-13-8)15-9(12)6(3-11)4-14-15/h1-2,4-5H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOMSQHLOZNBET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N2C(=C(C=N2)C#N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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